2-chloro-4-methoxy-5-nitrobenzaldehyde
Description
2-Chloro-4-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 2, a methoxy group at position 4, and a nitro group at position 3. This compound is of interest in organic synthesis due to its electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, which create a unique electronic environment.
For example, 2-azido-4-methoxy-5-nitrobenzaldehyde is synthesized via azide substitution of a fluoro group in 2-fluoro-4-methoxy-5-nitrobenzaldehyde using sodium azide in DMSO at 80°C . A similar approach—replacing the azide with a chloro group—might yield the target compound.
Properties
CAS No. |
1629270-23-0 |
|---|---|
Molecular Formula |
C8H6ClNO4 |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methoxy-5-nitrobenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the nitration of 2-chloro-4-methoxybenzaldehyde, followed by purification processes to isolate the desired product . The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methoxy-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used to replace the chloro group.
Major Products
Oxidation: 2-chloro-4-methoxy-5-nitrobenzoic acid.
Reduction: 2-chloro-4-methoxy-5-aminobenzaldehyde.
Substitution: 2-methoxy-4-methoxy-5-nitrobenzaldehyde.
Scientific Research Applications
2-chloro-4-methoxy-5-nitrobenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-methoxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The aldehyde group can form Schiff bases with amines, facilitating the formation of more complex structures .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects :
- The nitro group at position 5 in the target compound enhances electrophilicity at the aldehyde group, facilitating condensation reactions. In contrast, 5-chloro-2-methoxybenzaldehyde lacks this nitro group, reducing its reactivity in such transformations .
- The methoxy group at position 4 (electron-donating) may slightly counteract the electron-withdrawing effects of the nitro and chloro groups, creating a balanced electronic profile for regioselective reactions .
Steric and Solubility Considerations: Methyl 2-chloro-5-methoxy-4-nitrobenzoate (ester analog) exhibits improved solubility in non-polar solvents compared to the aldehyde derivative, making it preferable for certain synthetic applications .
Synthetic Utility: The target compound’s nitro group allows for further functionalization (e.g., reduction to an amine), a pathway less feasible in non-nitro analogs like 5-chloro-2-methoxybenzaldehyde . Fluorinated analogs (e.g., 2-chloro-4-fluorobenzaldehyde) are valued in medicinal chemistry for their metabolic stability, whereas the methoxy-nitro combination may favor agrochemical applications .
Biological Activity
2-Chloro-4-methoxy-5-nitrobenzaldehyde (CAS No. 1629270-23-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H7ClN2O3 |
| Molecular Weight | 202.6 g/mol |
| CAS Number | 1629270-23-0 |
| Purity | ≥95% |
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition. A study reported a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .
- DNA Interaction : Studies suggest that it may intercalate into DNA, disrupting replication and transcription processes .
Study on Antimicrobial Activity
In a recent investigation, this compound was synthesized and tested against multiple bacterial strains. The results indicated strong antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antibacterial agents .
Anticancer Research
A separate study focused on the anticancer properties of the compound, where it was tested on human breast cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability. Furthermore, molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression, highlighting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
